1-Bromo-2-(bromomethyl)butane

Description

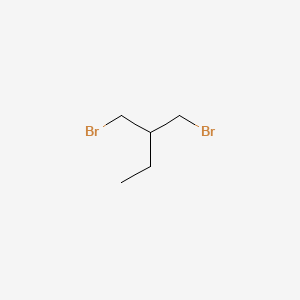

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)butane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-2-5(3-6)4-7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGAIQYQWGRYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307402 | |

| Record name | 1-Bromo-2-(bromomethyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28148-05-2 | |

| Record name | 1-Bromo-2-(bromomethyl)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28148-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(bromomethyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 2 Bromomethyl Butane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1-bromo-2-(bromomethyl)butane involve the displacement of one or both bromide ions by a nucleophile. The primary nature of the carbon-bromine bonds suggests a predisposition towards bimolecular substitution (SN2) mechanisms.

Comparative Analysis of Primary Bromide Reactivity (SN1 vs. SN2)

The two primary bromide groups in this compound are expected to react primarily through the SN2 pathway. The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orglibretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orgchemicalnote.com

In contrast, the SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. byjus.comaakash.ac.in Primary carbocations are notoriously unstable, making the SN1 pathway highly unfavorable for primary halides like those in this compound. byjus.com

The reactivity of alkyl halides in SN2 reactions is highly sensitive to steric hindrance at the reaction center. lecturio.com Since both reactive sites in this compound are primary, they are relatively unhindered, facilitating the approach of a nucleophile. However, the presence of the adjacent bromomethyl group can introduce some steric bulk, potentially slowing the reaction rate compared to a simpler primary bromide like 1-bromobutane.

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for this compound

| Feature | SN1 Reaction | SN2 Reaction |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Stereochemistry | Racemization | Inversion of configuration |

| Likelihood for this compound | Very Unlikely | Highly Likely |

Influence of Vicinal Bromomethyl Group on Reaction Kinetics and Stereochemistry

The vicinal (adjacent) bromomethyl group can exert a significant influence on the nucleophilic substitution reactions of this compound through neighboring group participation (NGP). mugberiagangadharmahavidyalaya.ac.inedscl.in In this phenomenon, the bromine atom on the adjacent carbon can act as an intramolecular nucleophile, displacing the other bromide to form a cyclic bromonium ion intermediate. mugberiagangadharmahavidyalaya.ac.inedscl.inresearchgate.net

This participation has two major consequences:

Stereochemical Outcome: The reaction proceeds through a double SN2 mechanism. The first SN2 step (formation of the bromonium ion) involves an inversion of configuration. The second SN2 step, where the external nucleophile attacks the bromonium ion, also proceeds with inversion. The net result of these two inversions is a retention of the original stereochemistry at the reaction center. mugberiagangadharmahavidyalaya.ac.in

Table 2: Hypothetical Kinetic Data for Nucleophilic Substitution

| Substrate | Relative Rate of Reaction with Nucleophile |

| 1-Bromobutane | 1.0 |

| 1-Bromo-2-methylbutane (B81432) | 0.6 |

| This compound | > 1.0 (due to anchimeric assistance) |

Elimination Reactions to Unsaturated Systems

Treatment of this compound with a base can lead to elimination reactions, forming alkenes and potentially alkynes. The course of these reactions is highly dependent on the strength and steric bulk of the base, as well as the reaction conditions.

Regiochemical and Stereochemical Outcomes in Alkene Formation

Elimination of one equivalent of HBr from this compound can lead to two possible regioisomeric vinyl bromides. The regioselectivity is determined by which β-hydrogen is removed by the base. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is typically the major product. khanacademy.orgchemistrysteps.com However, the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) product. chemistrysteps.com

The stereochemistry of E2 elimination reactions is governed by the requirement for an anti-periplanar arrangement of the departing hydrogen and bromide. iitk.ac.inchemistrysteps.comlibretexts.orglibretexts.org This means that the hydrogen and the bromine must be in the same plane and on opposite sides of the carbon-carbon bond. This conformational requirement dictates the stereochemistry of the resulting alkene.

Base-Mediated Eliminations (e.g., DBU-Promoted)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered strong base that is often used to promote elimination reactions. researchgate.netacs.org In the case of vicinal dibromides, DBU can effectively promote the elimination of HBr to form vinyl bromides. researchgate.net Research on related systems has shown that the regioselectivity of DBU-promoted eliminations can be influenced by the presence of nearby electron-withdrawing groups, which can increase the acidity of adjacent protons. researchgate.net

Potential for Alkyne Formation from Vicinal Dibromides

Vicinal dibromides can undergo a double dehydrohalogenation reaction in the presence of a very strong base, such as sodium amide (NaNH₂), to yield alkynes. libguides.comlibretexts.org The reaction proceeds through a two-step elimination process. libguides.com First, one equivalent of HBr is eliminated to form a vinyl bromide intermediate. This is followed by a second elimination of HBr from the vinyl bromide to form the alkyne. libguides.comlibretexts.org For this compound, this would lead to the formation of 2-ethyl-1-butyne. The synthesis of alkynes from 1,2-dibromoalkanes often requires harsh conditions and very strong bases. libguides.comgoogle.com

Table 3: Potential Products from Elimination Reactions of this compound

| Reagent/Conditions | Reaction Type | Major Product(s) |

| Potassium tert-butoxide (bulky base) | E2 Elimination (single) | 2-Bromo-3-methylenepentane (Hofmann product) |

| Sodium ethoxide (strong, non-bulky base) | E2 Elimination (single) | (E/Z)-3-(Bromomethyl)pent-2-ene (Zaitsev product) |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | E2 Elimination (single) | Vinyl bromide |

| Sodium amide (NaNH₂) (very strong base) | E2 Elimination (double) | 2-Ethyl-1-butyne |

Note: The product distribution is predicted based on established principles of elimination reactions.

Rearrangement Pathways and Intramolecular Processes

The structural arrangement of this compound, featuring two bromine atoms on adjacent carbons within a branched alkyl chain, predisposes it to a variety of rearrangement and intramolecular reactions. These pathways are often initiated by the formation of reactive intermediates such as carbocations or are facilitated by the proximity of the two halogenated centers.

Carbocation Rearrangements and Skeletal Isomerization

When subjected to conditions that favor ionization, such as solvolysis or reaction with a Lewis acid, this compound can form a carbocation. The initial departure of a bromide ion would likely form a primary carbocation, which is inherently unstable. This instability is a powerful driving force for rearrangement to a more stable carbocation. libretexts.org The primary mechanisms for this stabilization are 1,2-hydride and 1,2-alkyl shifts. libretexts.org

The formation of a primary carbocation at either the C1 or the bromomethyl position would be immediately followed by a rearrangement. A 1,2-hydride shift from the adjacent tertiary carbon (C2) to the primary carbocation center is highly probable, leading to the formation of a more stable tertiary carbocation. libretexts.orglibretexts.org Alternatively, a 1,2-alkyl (ethyl) shift could occur, though hydride shifts are generally faster. Once the more stable tertiary carbocation is formed, it can be trapped by a nucleophile or undergo elimination.

Table 1: Potential Carbocation Rearrangements of this compound

| Initial Carbocation (Postulated) | Rearrangement Type | Resulting Carbocation | Stability | Potential Final Product (with Nu:⁻) |

| 2-Ethyl-3-bromopropan-1-yl cation | 1,2-Hydride Shift | 2-(Bromomethyl)butan-2-yl cation | Tertiary (More Stable) | 2-(Bromomethyl)-2-nucleobutyl-butane |

| 1-Bromo-2-ethylpropan-2-yl cation | 1,2-Ethyl Shift | 1-Bromo-3-methylpentan-3-yl cation | Tertiary (More Stable) | 3-Bromo-3-nucleobutyl-3-methylpentane |

This table presents hypothetical rearrangement pathways based on established principles of carbocation chemistry. libretexts.orglibretexts.org

Intramolecular Cyclization Reactions Involving Halogenated Centers

The presence of two electrophilic carbon centers and two potential leaving groups within the same molecule makes this compound a candidate for intramolecular cyclization. Such reactions are typically favored under conditions of high dilution to minimize intermolecular side reactions. masterorganicchemistry.com The formation of five- and six-membered rings is generally kinetically and thermodynamically favored over other ring sizes. masterorganicchemistry.com

In the case of this compound, treatment with a strong, non-nucleophilic base could deprotonate a carbon, which could then act as an internal nucleophile. However, a more direct pathway involves the use of a reducing metal (like magnesium or zinc) to induce cyclization. This process can be conceptualized as the formation of an organometallic intermediate that subsequently displaces the second bromine atom intramolecularly. The most likely product of such a reaction would be ethylcyclopropane, formed via a 1,3-elimination mechanism.

Another possibility involves the attack of an external nucleophile on one bromine-bearing carbon, followed by an intramolecular attack of a newly introduced functional group on the second electrophilic center. For example, reaction with a dithiol could lead to the formation of a sulfur-containing heterocyclic compound.

Reactivity in Organometallic and Radical Chemistry

The carbon-bromine bonds in this compound are key to its participation in organometallic and radical chemistry, enabling the formation of highly reactive intermediates that can be used to forge new chemical bonds.

Formation and Reactions of Organometallic Species (e.g., Grignard Reagents, Organolithiums)

This compound can react with active metals like magnesium or lithium to form organometallic reagents. libretexts.org These reagents effectively reverse the polarity of the carbon atom, turning it from an electrophile into a powerful nucleophile and strong base. libretexts.orgbyjus.com

Grignard Reagents: The reaction with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is expected to form a Grignard reagent. byjus.com Given the two bromine atoms, the reaction can be complex. It is possible to form a mono-Grignard reagent, a di-Grignard reagent (at both bromine positions), or for the initial Grignard reagent to undergo intramolecular reactions. The formation of the di-Grignard is often challenging and can be accompanied by side reactions like elimination or cyclization. researchgate.netunp.edu.ar

Organolithium Reagents: Treatment with two equivalents of lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane, converts an alkyl halide to an organolithium reagent. masterorganicchemistry.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.orgwikipedia.org Similar to Grignard formation, generating a di-lithio species from this compound would be a likely outcome with sufficient lithium, though competing reactions remain a consideration. These organometallic species are highly valuable in synthesis, reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide. byjus.commasterorganicchemistry.com

Table 2: Formation and Exemplary Reactions of Organometallic Derivatives

| Reagent | Metal | Solvent | Expected Organometallic Intermediate | Subsequent Reaction with Electrophile (e.g., CO₂) |

| This compound | Mg | Diethyl Ether | 2-(Bromomethyl)butan-1-ylmagnesium bromide | 3-(Bromomethyl)pentanoic acid |

| This compound | 2 Li | Pentane | 2-(Bromomethyl)butan-1-yllithium | 3-(Bromomethyl)pentanoic acid |

| This compound | 2 Mg | THF | Butane-1,2-diylbis(magnesium bromide) (di-Grignard) | 2-Ethylsuccinic acid |

| This compound | 4 Li | Pentane | Butane-1,2-diyl-dilithium (di-Lithio) | 2-Ethylsuccinic acid |

This table outlines the expected formation of organometallic reagents and their subsequent reaction with a representative electrophile based on established chemical principles. byjus.commasterorganicchemistry.commasterorganicchemistry.com

Free Radical Processes and Functional Group Transformations

The C-Br bonds in this compound can undergo homolytic cleavage to form carbon-centered radicals, which are key intermediates in various functional group transformations. These reactions are typically initiated by radical initiators (like AIBN) or photochemically. ucr.edu

One common radical reaction is reduction, where the bromine atoms are replaced by hydrogen atoms. This is often achieved using a radical reducing agent such as tributyltin hydride (Bu₃SnH) or a silane (B1218182) in the presence of a radical initiator. This process allows for the selective de-halogenation of the molecule.

Neighboring group participation can also influence free radical reactions. The presence of a bromine atom can assist in the abstraction of a hydrogen atom on an adjacent carbon, potentially influencing the regioselectivity of further radical substitutions. uomustansiriyah.edu.iq Furthermore, radical intermediates derived from this compound can participate in carbon-carbon bond-forming reactions, such as radical additions to alkenes or alkynes, expanding the synthetic utility of this compound. thieme-connect.com

Table 3: Potential Free Radical Reactions and Transformations

| Reaction Type | Reagents | Initiator | Intermediate | Product |

| Radical Reduction | Tributyltin Hydride (Bu₃SnH) | AIBN | 2-Ethylbutyl radical | 2-Ethylbutane |

| Atom Transfer Radical Polymerization (ATRP) Initiator | Cu(I)Br / Ligand | Heat | 2-(Bromomethyl)butyl radical | Polymer chain with a 2-ethylbutyl terminus |

| Radical Addition to Alkene | H₂C=CH-CO₂Et, Bu₃SnH | AIBN | 2-(Bromomethyl)butyl radical | Ethyl 4-(bromomethyl)hexanoate |

This table provides examples of functional group transformations proceeding through free radical intermediates, based on general principles of radical chemistry. ucr.eduscribd.com

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of 1-Bromo-2-(bromomethyl)butane, providing detailed information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their connectivity. For this compound, five unique proton signals are expected. The chemical shifts are influenced by the electronegativity of the adjacent bromine atoms, which cause a downfield shift (to a higher ppm value).

The predicted ¹H NMR signals are:

A triplet corresponding to the terminal methyl group (C4) protons.

A multiplet for the methylene (B1212753) group (C3) protons, coupled to both the C4 methyl protons and the C2 methine proton.

A complex multiplet for the single methine proton at the chiral center (C2).

Two distinct signals for the diastereotopic protons of the primary bromomethyl group (C1).

Two distinct signals for the diastereotopic protons of the second bromomethyl group (C5).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. Due to the molecule's asymmetry, five distinct signals are anticipated. The carbons directly attached to bromine atoms are significantly deshielded and appear at lower fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous brominated alkanes. The solvent is assumed to be CDCl₃.

| Carbon Position | Predicted ¹³C Chemical Shift (δ ppm) | Attached Protons | Predicted ¹H Chemical Shift (δ ppm) | Expected Multiplicity |

|---|---|---|---|---|

| C1 (-CH₂Br) | ~35-40 | H1a, H1b | ~3.4-3.6 | Multiplet (AB part of ABX system) |

| C2 (-CH-) | ~45-50 | H2 | ~2.0-2.4 | Multiplet |

| C3 (-CH₂-) | ~25-30 | H3a, H3b | ~1.6-1.9 | Multiplet |

| C4 (-CH₃) | ~10-15 | H4 | ~0.9-1.1 | Triplet |

| C5 (-CH₂Br) | ~35-40 | H5a, H5b | ~3.4-3.6 | Multiplet (AB part of ABX system) |

Two-dimensional (2D) NMR experiments are essential to unambiguously assign the predicted ¹H and ¹³C signals and confirm the bonding network.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. uci.edu Key correlations would be observed between the protons on C4 and C3, C3 and C2, and C2 and the protons on both C1 and C5, confirming the butane (B89635) backbone and the attachment of the two bromomethyl groups at the C2 position.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. uci.edu This would definitively link the proton assignments to their corresponding carbon atoms in the framework, for instance, confirming the assignment of the signals around 3.4-3.6 ppm to the carbons in the 35-40 ppm range.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This technique would be particularly useful in determining the preferred conformation of the molecule by observing through-space correlations between non-bonded protons.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent features in its vibrational spectra would be those associated with the alkyl chain and the carbon-bromine bonds.

C-H Stretching: Strong absorption bands between 2850 and 3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-H Bending: Absorptions in the 1375-1470 cm⁻¹ region would be due to the bending (scissoring and rocking) vibrations of the C-H bonds.

C-Br Stretching: The most characteristic signals for this compound would be the C-Br stretching vibrations. These typically appear in the fingerprint region of the IR spectrum, generally between 500 and 650 cm⁻¹. fishersci.fi The presence of two C-Br bonds may lead to multiple or broadened absorption bands in this region. Raman spectroscopy is often particularly sensitive to the symmetric vibrations of heavier atoms, making it a complementary technique for observing C-Br stretches.

Table 2: Expected Principal Infrared (IR) and Raman Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 3000 | Strong (IR), Strong (Raman) |

| C-H Bend | Alkyl (CH₃, CH₂) | 1375 - 1470 | Medium (IR), Medium (Raman) |

| C-Br Stretch | Bromoalkane | 500 - 650 | Strong (IR), Strong (Raman) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₁₀Br₂), the monoisotopic mass is calculated to be 227.9149 g/mol . epa.gov HRMS analysis would be expected to show a molecular ion peak [M]⁺ corresponding to this exact mass.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. The presence of two bromine atoms in the molecule results in a characteristic triplet pattern for the molecular ion peak:

An [M]⁺ peak (containing two ⁷⁹Br isotopes) at m/z ~228.

An [M+2]⁺ peak (containing one ⁷⁹Br and one ⁸¹Br) at m/z ~230, which would be the base peak in the cluster (approximately twice the intensity of the [M]⁺ peak).

An [M+4]⁺ peak (containing two ⁸¹Br isotopes) at m/z ~232, with an intensity similar to the [M]⁺ peak.

This distinctive 1:2:1 isotopic pattern provides unambiguous evidence for the presence of two bromine atoms in the molecule.

Chromatographic Separation and Purity Assessment

Gas chromatography (GC) is the primary method for separating volatile compounds and assessing the purity of this compound. shimadzu.comlibretexts.org A sample is vaporized and passed through a capillary column, and the components are separated based on their boiling points and interactions with the column's stationary phase.

For purity assessment, a single, sharp peak on the chromatogram would indicate a high degree of purity. The presence of additional peaks would signify impurities. The percentage purity can be calculated from the relative area of the main peak. Commercial grades of similar compounds are often available with purities of 95% or higher, as determined by GC. thermofisher.comcymitquimica.com The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification when compared to a reference standard.

Gas Chromatography (GC) Optimization for Volatile Mixtures and Isomer Resolution

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. The optimization of GC methods is critical for resolving this compound from complex mixtures, which may include solvents, starting materials, byproducts, and structural isomers.

Effective separation of volatile halogenated hydrocarbons (VHHs) by GC hinges on the careful selection and optimization of several key parameters. nih.govresearchgate.net The goal is to achieve baseline separation of all components in a reasonable timeframe, which requires optimizing chromatographic conditions through exploratory experiments. scientific.net For halogenated compounds, which can exhibit high reactivity or adsorption, the choice of a robust and relatively inert capillary column is paramount. While older packed columns or certain non-polar SCOT columns like SE-30 or OV-101 have been used, they can show significant adsorption of more polar halogenated substances. epa.gov Modern, high-resolution wall-coated open tubular (WCOT) capillary columns are preferred for their efficiency and inertness. epa.gov For a compound like this compound, a mid-polarity stationary phase, such as a (35%-phenyl)-methylpolysiloxane phase (e.g., DB-35 MS), provides a good balance of interactions for effective separation of halogenated compounds. nih.govresearchgate.net

Isomer resolution is a significant challenge in the analysis of compounds like this compound, which has a chiral center and exists as a pair of enantiomers ((R)- and (S)-1-bromo-2-(bromomethyl)butane). Furthermore, synthesis routes may produce positional isomers. The separation of these closely related structures requires high-efficiency capillary columns and fine-tuning of the temperature program. A slow, controlled temperature ramp can enhance the differential partitioning of isomers between the mobile and stationary phases, thereby improving resolution. The use of GC coupled with Mass Spectrometry (GC-MS) is particularly valuable, as it not only separates the isomers but also provides mass spectra that can confirm their identity. researchgate.netoup.com Studies on other halogenated alkanes have shown that GC-MS can differentiate between isomers formed from various reaction pathways, highlighting its power in resolving complex isomeric mixtures. utah.gov

Detection methods must also be optimized. While a Flame Ionization Detector (FID) offers universal detection for organic compounds, an Electron Capture Detector (ECD) is exceptionally sensitive to halogenated compounds due to the electron-capturing nature of bromine atoms. scientific.netingenieria-analitica.com This makes ECD an ideal choice for trace-level analysis. For definitive identification and quantification, GC-MS is the preferred method. utah.gov The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. utah.gov

Below is a table summarizing optimized GC parameters for the analysis of volatile brominated butanes.

| Parameter | Optimized Condition | Purpose |

| Column | DB-35 MS or similar WCOT Capillary (30 m x 0.25 mm ID, 0.25 µm film) | Provides appropriate polarity for separating halogenated hydrocarbons and high resolution for isomers. nih.govresearchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase; provides good efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode for concentrated samples to avoid column overload; Splitless for trace analysis to maximize sensitivity. |

| Oven Program | Initial Temp: 50°C (hold 2 min), Ramp: 5°C/min to 200°C (hold 5 min) | Controlled temperature ramp separates compounds by boiling point and interaction with the stationary phase, crucial for isomer resolution. |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD provides high sensitivity for halogenated compounds. nih.govresearchgate.net MS provides structural information for definitive identification. utah.gov |

| Detector Temp | ECD: 300 °C, MS Transfer Line: 280 °C | Prevents condensation of analytes in the detector. |

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile purification technique widely employed in both academic and industrial settings to isolate pure substances from complex mixtures. nih.gov For a non-polar compound like this compound, HPLC is an excellent method for purification to achieve high levels of purity required for subsequent research or synthesis. kromasil.com The primary advantage of HPLC in this context is its ability to perform separations at a preparative or semi-preparative scale, allowing for the collection of the purified compound. google.com

The most common mode for purifying non-polar to moderately polar organic compounds is Reverse-Phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18-bonded silica (B1680970) column is a standard and effective choice for the stationary phase. nih.gov However, for enhanced selectivity towards halogenated compounds, specialized stationary phases can be employed. Columns with a pentabromobenzyl (PBr) phase, for instance, can offer unique interactions with brominated analytes, potentially improving separation from closely related impurities. researchgate.net

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol. researchgate.netsielc.com The separation is achieved by running a solvent gradient, starting with a higher proportion of water and gradually increasing the proportion of the organic solvent. This gradient elution ensures that more retained components, like the target compound, are eventually eluted from the column with good peak shape. The process begins with developing an analytical method on a small-scale column to optimize the separation. Once ideal conditions are found, the method is scaled up to a larger preparative column with the same stationary phase to handle larger sample loads for isolation. kromasil.comgoogle.com

Detection in preparative HPLC is typically performed using an ultraviolet (UV) detector. Although this compound lacks a strong chromophore, it will exhibit UV absorbance at low wavelengths, typically around 200-220 nm. sielc.com The detector response is monitored in real-time, and fractions are collected as the peak corresponding to the target compound elutes from the column. The purity of the collected fractions can then be re-assessed by analytical HPLC.

The table below outlines a typical set of conditions for the isolation of this compound using preparative RP-HPLC.

| Parameter | Condition | Purpose |

| Column | Preparative C18 (e.g., 250 mm x 21.2 mm ID, 5-10 µm particle size) | Standard reverse-phase chemistry for non-polar compounds; larger diameter for higher loading capacity. nih.gov |

| Mobile Phase A | Water | The polar component of the mobile phase system. |

| Mobile Phase B | Acetonitrile (MeCN) | The non-polar organic modifier used to elute the compound. sielc.com |

| Gradient | 50% B to 100% B over 20 minutes | Gradually increases solvent strength to elute the compound and separate it from impurities. |

| Flow Rate | 15-25 mL/min | Appropriate for the larger diameter of a preparative column. |

| Column Temperature | Ambient or slightly elevated (e.g., 30-35 °C) | Can improve peak shape and reduce viscosity. researchgate.net |

| Detection | UV at 210 nm | Allows for monitoring of the eluting compound for fraction collection. sielc.com |

| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) | Allows a significant quantity of the crude mixture to be purified in a single run. |

Theoretical and Computational Insights into this compound

This article delves into the theoretical and computational examination of this compound, a dihalogenated alkane with significant reactivity. By employing modern computational chemistry techniques, a deeper understanding of its electronic structure, bonding, and potential reaction mechanisms can be achieved.

Theoretical and Computational Chemistry Investigations

Conformational Analysis and Stereochemical Prediction

Conformational analysis is a critical aspect of understanding the three-dimensional structure and reactivity of a flexible molecule like this compound. This analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them.

Global Minimum Conformation and Energy Landscapes

To determine the most stable conformation of this compound, a systematic search of its potential energy surface would be necessary. This process typically involves computational methods to identify all possible low-energy structures. The structure with the lowest calculated energy is designated as the global minimum conformation.

The energy landscape for this molecule would be complex due to the rotational freedom around several single bonds. The key dihedral angles that would define the conformational space include the rotation around the C2-C3 bond of the butane (B89635) backbone and the rotations of the two bromomethyl groups. The interactions between the bulky bromine atoms, including steric repulsion and dipole-dipole interactions, would be the primary determinants of the relative energies of the different conformers. While specific data for this compound is not available, the principles of conformational analysis, such as those applied to butane, would be relevant.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in different environments. An MD simulation would solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

Such simulations would allow for the observation of transitions between different conformational states and the calculation of the average time spent in each state. This information is valuable for understanding the flexibility of the molecule and how it might interact with other molecules or surfaces. For instance, MD simulations have been used to complement experimental findings for other bromoalkanes.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to identify and characterize molecules.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon-¹³ (¹³C) atoms in this compound. These predictions are typically performed using density functional theory (DFT) or other ab initio methods.

The predicted chemical shifts would be highly sensitive to the conformation of the molecule. Therefore, accurate prediction would likely involve calculating the chemical shifts for several low-energy conformers and then averaging them based on their predicted populations at a given temperature. While predictions for the similar compound 1-bromo-2-methylbutane (B81432) exist, specific calculated values for this compound are not available in the literature.

A hypothetical data table for predicted ¹H and ¹³C NMR chemical shifts is presented below. The values are illustrative and not based on actual calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | Value | Value |

| CH₂ (ethyl) | Value | Value |

| CH | Value | Value |

| CH₂Br (on C2) | Value | Value |

| CH₂Br (on C1) | Value | Value |

Vibrational Frequency Calculations

Vibrational frequency calculations can predict the infrared (IR) spectrum of a molecule. These calculations determine the frequencies at which the molecule will absorb infrared radiation, corresponding to its various vibrational modes (stretching, bending, etc.).

For this compound, these calculations would help to identify characteristic peaks, such as the C-Br stretching frequencies, which are typically found in the fingerprint region of the IR spectrum. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which can then be compared with experimental data to confirm the structure of the compound. The NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) is a resource for such data, although specific calculations for this compound are not present.

A hypothetical data table for selected calculated vibrational frequencies is provided below. These values are for illustrative purposes only.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity |

| C-H stretch | Value | Value |

| CH₂ bend | Value | Value |

| C-C stretch | Value | Value |

| C-Br stretch | Value | Value |

Applications in the Synthesis of Complex Organic Molecules

Role as a Versatile Synthetic Building Block

The presence of two reactive centers on a compact, branched carbon skeleton allows 1-Bromo-2-(bromomethyl)butane to serve as a polyfunctional building block. Chemists can leverage its structure to introduce specific carbon frameworks or to construct molecules with multiple points for further functionalization.

The 2-ethylbutyl group is a structural motif found in various functional molecules. The related mono-halogenated compound, 1-bromo-2-ethylbutane, is employed as an alkylating agent in pharmaceutical synthesis, such as in the production of cholesteryl ester transfer protein (CETP) inhibitors like dalcetrapib, where it introduces the 2-ethylbutyl side chain. mendelchemicals.com

Similarly, this compound can be used to introduce a five-carbon branched unit in a single step. By reacting with two equivalents of a nucleophile or a carbanion, it can effectively install a 2-ethyl-1,3-propylidene bridge or a terminal group, providing a strategic approach to increasing molecular complexity and introducing sterically influential branched structures.

The differential reactivity of the two bromomethyl groups, or the ability to perform sequential substitutions, allows for the creation of multifunctionalized scaffolds. One bromine atom can be displaced by a nucleophile, leaving the second bromine intact for subsequent, distinct chemical transformations. This stepwise approach enables the construction of intermediates bearing two different functional groups at a 1,3-position, which are valuable precursors for agrochemicals, pharmaceuticals, and materials science. smolecule.com

This strategy is illustrated in the hypothetical reaction sequence below, where the initial substitution product is isolated and then subjected to a second, different nucleophilic attack.

| Step | Reactant 1 | Reactant 2 (Nucleophile) | Product | Application of Product |

| 1 | This compound | Sodium Azide (NaN₃) | 1-Azido-3-bromo-2-ethylpropane | Intermediate for click chemistry or amine synthesis |

| 2 | 1-Azido-3-bromo-2-ethylpropane | Sodium Phenoxide (NaOPh) | 1-Azido-2-(phenoxymethyl)butane | Precursor for bifunctional linkers or triazole-based ligands |

Precursor to Structurally Diverse Heterocyclic Compounds

One of the most significant applications of 1,3-dihalides like this compound is in the synthesis of cyclic compounds. By reacting with a single molecule containing two nucleophilic centers (a binucleophile), it can readily undergo intramolecular cyclization to form a variety of ring systems.

The formation of small, strained rings is a powerful strategy in organic synthesis, as these rings can act as versatile intermediates for more complex targets. nih.gov

Cyclopropanes : The reductive coupling of 1,3-dihalides is a well-established method for forming cyclopropane (B1198618) rings. oup.com Reagents such as titanocene(II) species or activated magnesium can effectively couple the two electrophilic carbons of this compound to yield ethylcyclopropane. researchgate.netoup.comchimia.ch This approach avoids the use of potentially hazardous diazo compounds often associated with cyclopropanation. chimia.ch

| Method | Reagent System | Substrate Type | Product | Reference(s) |

| Reductive Coupling | Cp₂Ti[P(OEt)₃]₂ | 1,3-Dihalides | Substituted Cyclopropanes | oup.comoup.com |

| One-Pot ATRA-Dechlorination | Ru-catalyst then Mg/THF | Olefins + 1,1'-Dichlorides | Substituted Cyclopropanes | chimia.ch |

Azetidines : Azetidines are four-membered nitrogen-containing heterocycles present in numerous biologically active compounds. A direct and efficient method for their synthesis involves the cyclocondensation of 1,3-dihalides with primary amines. organic-chemistry.org The reaction of this compound with a primary amine (R-NH₂) would lead to the formation of a 1-substituted-3-ethylazetidine, a valuable scaffold in medicinal chemistry. rsc.org Microwave-assisted conditions have been shown to accelerate this type of transformation. organic-chemistry.org

Aziridines : While aziridines, three-membered nitrogen heterocycles, are crucial synthetic intermediates, their synthesis from 1,3-dihalides is not a standard route. nih.govscholaris.ca The reaction of vicinal (1,2) dihalides with amines is more common, though often hampered by competing elimination reactions. nih.gov However, building blocks containing a bromomethyl group can be incorporated into aziridine (B145994) structures through alternative pathways, for instance, via the cyclization of functionalized acrylates. researchgate.net

The reaction of this compound with binucleophiles is a general and powerful strategy for synthesizing larger, non-strained heterocycles. beilstein-journals.orgmdpi.com The spacing of the electrophilic centers is ideal for forming stable five-, six-, and seven-membered rings, which are core structures in countless natural products and pharmaceuticals. nih.govnih.govsioc-journal.cn

Oxygen-Containing Heterocycles : Reacting this compound with binucleophiles such as 1,2-diols (e.g., ethylene (B1197577) glycol), 1,3-diols (e.g., 1,3-propanediol), or catechols would yield substituted 1,4-dioxanes, 1,5-dioxepanes, or benzodioxepines, respectively. These oxygen heterocycles are prevalent motifs in synthetic chemistry. pku.edu.cnorganic-chemistry.org

Nitrogen-Containing Heterocycles : Similarly, reactions with diamines like ethylenediamine (B42938) or 1,3-diaminopropane (B46017) would produce substituted piperazines or 1,4-diazepanes. Using amino alcohols as the binucleophile would lead to the formation of morpholines or related oxazepanes.

| Binucleophile | Resulting Heterocyclic Core | Class |

| Propane-1,3-diol | 4-Ethyl-1,3-dioxane | Oxygen Heterocycle |

| Ethane-1,2-diamine | 2-Ethylpiperazine | Nitrogen Heterocycle |

| 2-Aminoethanol | 3-Ethylmorpholine | Mixed O,N-Heterocycle |

| Propane-1,3-diamine | 5-Ethyl-1,4-diazepane | Nitrogen Heterocycle |

Derivatization for Specialized Research Applications

Beyond its direct use in cyclizations, this compound can be derivatized to create specialized bifunctional reagents. The two bromine atoms serve as reactive handles that can be replaced by a wide variety of other functional groups through nucleophilic substitution. This allows for the synthesis of custom-designed building blocks tailored for specific research purposes, such as in materials science or medicinal chemistry.

For instance, substitution of one bromine atom with an allyloxy group yields 2-(bromomethyl)-1-(prop-2-en-1-yloxy)butane. This molecule possesses two distinct reactive sites: an electrophilic bromomethyl group for SN2 reactions and an allyl ether moiety capable of participating in Claisen rearrangements or acting as a substrate for allylic oxidation. Another example is the synthesis of 2-(bromomethyl)-1-methoxybutane, where one bromine is replaced by a methoxy (B1213986) group, which can then be used in further transformations like palladium-catalyzed cross-coupling reactions. vulcanchem.com These derivatizations transform a simple symmetrical dihalide into a more complex, unsymmetrical tool for advanced organic synthesis.

Q & A

Q. What are the primary synthetic routes for preparing 1-Bromo-2-(bromomethyl)butane, and what mechanistic considerations guide these methods?

- Methodological Answer : this compound can be synthesized via SN2 reactions using alcohols (e.g., 2-(hydroxymethyl)butanol) with hydrobromic acid (HBr) under acidic catalysis. For example, analogous to the synthesis of 1-bromobutane from 1-butanol ( ), sulfuric acid (H₂SO₄) can protonate the hydroxyl group, facilitating bromide attack. Steric hindrance due to the bromomethyl group may reduce reaction efficiency, necessitating elevated temperatures or extended reaction times. Purification often involves distillation or liquid-liquid extraction to isolate the product from unreacted starting materials .

Q. How do the physical properties of this compound influence its handling and storage in laboratory settings?

- Data-Driven Answer :

Q. What reaction pathways dominate when this compound participates in nucleophilic substitutions?

- Mechanistic Analysis : The compound’s primary bromide site undergoes SN2 reactions with strong nucleophiles (e.g., NaCN, NH₃), while the secondary bromine may favor SN1 mechanisms due to potential carbocation stabilization. Competing elimination (E2) can occur under basic conditions, producing alkenes. Steric hindrance from the bromomethyl group may slow SN2 kinetics compared to simpler bromoalkanes like 1-bromobutane .

Advanced Research Questions

Q. How can elimination byproducts be minimized during the synthesis of this compound?

- Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states for substitution.

- Maintain low temperatures (0–25°C) to disfavor elimination’s higher activation energy.

- Employ bulky bases (e.g., KOtBu) selectively to deprotonate without promoting E2 pathways.

- Monitor reaction progress via GC-MS or TLC to adjust conditions dynamically .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Analytical Methodology :

- ¹H NMR : Distinct signals for CH₂Br (δ ~3.5–4.0 ppm) and CHBr (δ ~4.5 ppm), with splitting patterns indicating adjacent protons.

- ¹³C NMR : Peaks for brominated carbons (δ ~30–40 ppm for CH₂Br; δ ~50 ppm for CHBr).

- IR Spectroscopy : C-Br stretches at ~500–600 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks at m/z ≈ 229 (M⁺) and fragment ions from Br loss .

Q. How does this compound serve as a building block in multi-step organic syntheses?

- Applications :

- Cross-coupling reactions : Suzuki-Miyaura couplings using Pd catalysts to form C-C bonds (e.g., with arylboronic acids).

- Grignard reagent synthesis : Reaction with Mg to generate organometallic intermediates.

- Polymer chemistry : As a cross-linking agent in radical polymerization .

Q. How does the reactivity of this compound compare to structurally similar bromoalkanes like 1-bromo-3-methylbutane?

- Comparative Analysis :

| Compound | Reactivity (SN2) | Elimination Tendency |

|---|---|---|

| This compound | Moderate | High (due to steric hindrance) |

| 1-Bromo-3-methylbutane | High | Low |

| The bromomethyl group increases steric hindrance, reducing SN2 efficiency but promoting elimination when bases are present . |

Q. What computational methods can predict the steric and electronic effects of this compound in reaction pathways?

- Computational Approaches :

- DFT calculations (e.g., Gaussian, ORCA) to model transition states and activation energies.

- Molecular dynamics simulations to assess solvent effects on reaction kinetics.

- QSPR models correlating substituent effects with reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.